molecular formula C21H26BNO5 B3126034 benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate CAS No. 330792-80-8

benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

Cat. No.: B3126034
CAS No.: 330792-80-8
M. Wt: 383.2 g/mol
InChI Key: FSQQEKSNTVYSTM-UHFFFAOYSA-N
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Description

Benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is a boronic ester-containing carbamate derivative. Its molecular formula is C₂₄H₃₂BNO₄, with a molecular weight of 409.3 g/mol . The compound features a carbamate group (-OCONH-) linked to a benzyl moiety and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group, which is widely utilized in Suzuki-Miyaura cross-coupling reactions . This structure is significant in medicinal chemistry, particularly as a prodrug or intermediate for targeted therapies, owing to the boronate group’s reactivity and stability under physiological conditions .

Properties

IUPAC Name

benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BNO5/c1-20(2)21(3,4)28-22(27-20)16-11-12-17(18(13-16)25-5)23-19(24)26-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQQEKSNTVYSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate typically involves multiple steps, starting with the preparation of the dioxaborolane ring. One common method is the reaction of phenylboronic acid with pinacol in the presence of a catalyst to form the pinacol ester . This intermediate is then reacted with 2-methoxy-4-bromophenyl isocyanate under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Applications/Findings References
Benzyl N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate C₂₃H₂₈BFNO₄ 403.2 Fluoro substituent at position 4 Tested in ROS-responsive prodrugs; enhanced tumor-targeting specificity
tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate C₁₈H₂₈BNO₄ 331.2 tert-Butyl carbamate instead of benzyl Intermediate in electrophotocatalytic synthesis (32–65% yield)
N-Methyl-1-(pyren-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)methanamine C₃₁H₃₂BNO₂ 469.4 Pyrene and methylamine substituents Sensor applications (e.g., lactate detection via graphene foam electrodes)
Benzyl N-butyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate C₂₄H₃₂BNO₄ 409.3 N-butyl substitution on carbamate Supplier-listed compound; potential use in polymer chemistry
4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxy)butanenitrile C₁₁H₁₈BNO₃ 223.1 Nitrile and ether-linked boronate Chemoselective reduction studies; lower steric hindrance

Key Insights:

Substituent Effects: The fluoro-substituted analog (C₂₃H₂₈BFNO₄) shows improved tumor-targeting due to increased electrophilicity and ROS responsiveness . tert-Butyl carbamates (e.g., C₁₈H₂₈BNO₄) exhibit higher synthetic yields in electrophotocatalysis compared to benzyl derivatives, likely due to steric protection of the carbamate group .

Biological Activity: Benzyl carbamate-boronate hybrids (e.g., NBC in ) are used in ROS-activated prodrugs. The boronate group stabilizes the compound until oxidative cleavage releases the active drug. Pyrene-appended boronic acids (e.g., C₃₁H₃₂BNO₂) demonstrate utility in biosensing due to their fluorescence and binding affinity for diols .

Synthetic Accessibility :

  • Bromide precursors (e.g., 4-bromobenzenethiol in ) enable efficient Suzuki coupling, whereas chloroarenes require harsher conditions and yield less product .
  • Ultrasound-assisted synthesis reduces reaction time (e.g., from 8 hours to 2 hours) for carbamate derivatives .

Q & A

Q. Critical considerations :

  • Steric hindrance from the 2-methoxy and carbamate groups may reduce reactivity.
  • Side products (e.g., protodeboronation) can be minimized by degassing solvents and using inert atmospheres .

Table 2: Example Suzuki Reaction Conditions

Aryl Halide PartnerCatalystYield (%)
4-BromotoluenePd(PPh₃)₄65%
3-IodonitrobenzenePd(dppf)Cl₂52%

Advanced Question: How do structural features influence fluorescence properties?

Methodological Answer:
The compound’s fluorescence (λexem ≈ 340/380 nm) is modulated by:

  • Conjugation : The carbamate and boronate groups extend π-conjugation, enhancing quantum yield.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize excited states, increasing intensity.
  • pH : Maximum fluorescence at pH 5 due to protonation/deprotonation equilibria of the carbamate .

Table 3: Fluorescence Intensity Under Varied Conditions

ConditionRelative Intensity (%)
pH 5, 25°C100% (baseline)
pH 7, 25°C72%
pH 5, 40°C58%

Advanced Question: How to resolve contradictions in reaction yields reported across studies?

Methodological Answer:
Yield discrepancies often arise from:

  • Substrate electronic effects : Electron-withdrawing groups on aryl halides reduce oxidative addition efficiency.
  • Protecting group stability : The benzyl carbamate may decompose under acidic/basic conditions.
  • Kinetic vs. thermodynamic control : Longer reaction times favor thermodynamically stable products but increase side reactions.

Q. Mitigation strategies :

  • Screen multiple catalysts (e.g., PdCl₂(dtbpf) for sterically hindered substrates).
  • Use additives like LiCl to stabilize boronate intermediates .

Basic Question: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • <sup>1</sup>H NMR : Key signals include δ 1.3 ppm (tetramethyl dioxaborolane), δ 4.5–5.1 ppm (benzyl CH₂), and δ 6.8–7.4 ppm (aromatic protons).
  • IR : Stretches at 1740 cm<sup>−1</sup> (carbamate C=O) and 1350 cm<sup>−1</sup> (B–O).
  • Elemental analysis : Validate C, H, N, B percentages within ±0.3% of theoretical values .

Advanced Question: How does the carbamate group impact hydrolytic stability?

Methodological Answer:
The benzyl carbamate is stable in neutral conditions but hydrolyzes under:

  • Acidic conditions (pH < 3): Cleavage to 2-methoxy-4-boronated aniline.
  • Basic conditions (pH > 9): Degradation via nucleophilic attack.
    Stabilization strategies :
  • Use sterically hindered carbamates (e.g., tert-butyl) for prolonged stability.
  • Store in anhydrous solvents at −20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

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